2-(Furan-2-amido)-4-nitrobenzoic acid chemical properties
2-(Furan-2-amido)-4-nitrobenzoic acid chemical properties
An In-Depth Technical Guide to 2-(Furan-2-amido)-4-nitrobenzoic acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-(Furan-2-amido)-4-nitrobenzoic acid, a molecule of interest in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and data from related compounds, this document details its synthesis, predicted chemical and physical properties, spectroscopic characteristics, and potential applications for researchers, scientists, and drug development professionals.
Molecular Overview and Design Rationale
2-(Furan-2-amido)-4-nitrobenzoic acid incorporates three key functional moieties: a benzoic acid ring, a furan ring, and a nitro group. This specific arrangement suggests a molecule designed for potential biological activity and as a versatile chemical intermediate.
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Furan Moiety : The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. It is a common scaffold in numerous bioactive compounds and approved drugs, known to participate in various receptor interactions. Furan derivatives exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities[1][2][3][4].
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Nitrobenzoic Acid Backbone : Nitroaromatic compounds are pivotal in the development of pharmaceuticals and agrochemicals[5][6]. The nitro group is a strong electron-withdrawing group, which can influence the molecule's electronic properties, reactivity, and potential as a metabolic precursor. The carboxylic acid group provides a handle for further chemical modification and can influence solubility and pharmacokinetic properties. Specifically, 4-nitrobenzoic acid is a known precursor for compounds like procaine and folic acid[7].
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Amide Linker : The amide bond connects the furan and benzoic acid components. This linkage is structurally robust and common in biological systems and synthetic drugs, contributing to the molecule's overall shape and potential for hydrogen bonding.
Physicochemical and Spectroscopic Profile
Predicted Physicochemical Properties
The following table summarizes the predicted properties of the target molecule.
| Property | Predicted Value/Information | Rationale / Comparative Data |
| Molecular Formula | C₁₂H₈N₂O₅ | Based on structural components. |
| Molecular Weight | 260.21 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow to yellow crystalline solid | Typical for nitroaromatic compounds like 4-nitrobenzoic acid[7][8]. |
| Melting Point | >200 °C | The parent compound, 4-nitrobenzoic acid, has a high melting point of 239–242 °C[9]. The addition of the furan-amide group is expected to maintain a high melting point due to increased molecular weight and potential for intermolecular hydrogen bonding. 2-Amino-4-nitrobenzoic acid has a melting point of 262 °C (decomposes). |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and hot ethanol. | The carboxylic acid group imparts some water solubility, but the aromatic rings are hydrophobic. 4-nitrobenzoic acid has low water solubility[7]. |
| pKa | ~3.5 | The pKa of 4-nitrobenzoic acid is approximately 3.41-3.44[7][8]. The electronic effect of the furan-amido substituent at the 2-position is not expected to drastically alter the acidity of the carboxylic acid. |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. The following are predicted key features in ¹H NMR, ¹³C NMR, and IR spectroscopy.
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¹H NMR Spectroscopy : The spectrum (predicted in DMSO-d₆) would show distinct signals for the aromatic protons. Protons on the nitrobenzoic acid ring will be downfield due to the electron-withdrawing nitro group. The furan protons will also appear in the aromatic region. A broad singlet for the carboxylic acid proton is expected at a very downfield shift (>10 ppm), and a singlet for the amide N-H proton will also be present.
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¹³C NMR Spectroscopy : The carbon spectrum will show signals for the carbonyl carbon of the carboxylic acid and the amide around 165-170 ppm. Aromatic carbons will appear between 110-150 ppm. The carbon attached to the nitro group will be significantly shifted.
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Infrared (IR) Spectroscopy : Key vibrational bands would confirm the presence of the main functional groups.
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O-H stretch (Carboxylic Acid) : A very broad band from 2500-3300 cm⁻¹[10].
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N-H stretch (Amide) : A sharp peak around 3300-3400 cm⁻¹.
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C=O stretch (Carboxylic Acid) : A strong band around 1700-1725 cm⁻¹.
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C=O stretch (Amide I band) : A strong band around 1650-1680 cm⁻¹.
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N-O stretch (Nitro group) : Two strong bands, one symmetric and one asymmetric, typically around 1510-1560 cm⁻¹ and 1345-1385 cm⁻¹[11].
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C=C stretch (Aromatic) : Peaks in the 1400-1600 cm⁻¹ region.
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Synthesis and Purification
A robust and efficient synthesis protocol is critical for obtaining high-purity material for research and development.
Proposed Synthetic Pathway
The most logical and direct synthetic route is the acylation of 2-amino-4-nitrobenzoic acid with 2-furoyl chloride. This is a standard Schotten-Baumann reaction.
Caption: Proposed synthesis of 2-(Furan-2-amido)-4-nitrobenzoic acid.
Detailed Experimental Protocol
Materials:
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2-Amino-4-nitrobenzoic acid (CAS: 619-17-0)
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2-Furoyl chloride (CAS: 527-69-5)[12]
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Pyridine or Triethylamine (Base)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous Solvent)
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1M Hydrochloric Acid (for workup)
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Saturated Sodium Bicarbonate solution (for workup)
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Brine (for workup)
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Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
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Reaction Setup : In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-amino-4-nitrobenzoic acid in anhydrous DCM.
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Base Addition : Add 1.2 equivalents of pyridine or triethylamine to the solution and cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the HCl byproduct.
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Acylation : Slowly add 1.1 equivalents of 2-furoyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.
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Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup :
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Separate the organic layer and dry it over anhydrous magnesium sulfate.
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Isolation : Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
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Purification : Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a crystalline solid.
Workflow Diagram
Caption: Experimental workflow for synthesis and purification.
Potential Applications and Research Directions
The unique combination of functional groups in 2-(Furan-2-amido)-4-nitrobenzoic acid makes it a promising candidate for several applications, primarily in drug discovery and materials science.
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Antimicrobial Agents : Many furan derivatives have demonstrated significant antibacterial and antifungal properties[1][2]. The nitroaromatic scaffold is also a known pharmacophore in antimicrobial drugs. This compound could be tested against a panel of pathogenic bacteria and fungi.
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Anti-inflammatory and Analgesic Drugs : Furan-containing molecules have been investigated for their anti-inflammatory and analgesic effects[1][4]. The structure could be a lead for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).
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Neuroprotective Agents : Recent studies have highlighted the potential of furan derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's, owing to their antioxidant and anti-inflammatory properties[13].
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Chemical Intermediate : The nitro group can be readily reduced to an amine, providing a reactive site for further chemical elaboration[5][14]. This would yield 2-(Furan-2-amido)-4-aminobenzoic acid, a precursor for dyes, polymers, or more complex pharmaceutical agents. The carboxylic acid can be converted to esters or amides to modulate the compound's properties.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 2-(Furan-2-amido)-4-nitrobenzoic acid is not available. Therefore, precautions should be based on the properties of its precursors and related nitroaromatic compounds.
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General Hazards : Assumed to be harmful if swallowed, and may cause skin and serious eye irritation, similar to 4-nitrobenzoic acid[9][15]. It may also be suspected of causing genetic defects, a concern with some nitroaromatic compounds.
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Handling :
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Use in a well-ventilated area or a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, bases, and reducing agents[15][16].
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Stability : The product is expected to be chemically stable under standard ambient conditions[9].
Conclusion
2-(Furan-2-amido)-4-nitrobenzoic acid is a compound with significant potential, underpinned by the well-documented bioactivity of its furan and nitrobenzoic acid components. This guide provides a robust theoretical framework for its synthesis, characterization, and safe handling. The proposed protocols and predicted data serve as a valuable resource for researchers aiming to explore this molecule's utility in drug discovery and chemical synthesis, paving the way for future experimental validation and application development.
References
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